molecular formula C7H9BO4S B1418378 (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid CAS No. 957121-19-6

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

Cat. No.: B1418378
CAS No.: 957121-19-6
M. Wt: 200.02 g/mol
InChI Key: FIVYXNYCQWBICR-UHFFFAOYSA-N
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Description

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-3-(ethoxycarbonyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis apply. These typically involve optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.

    Esterification: The boronic acid group can react with diols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

    Oxidation: Alcohols or ketones.

    Esterification: Boronate esters.

Scientific Research Applications

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action for (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid’s organic group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
  • (5-(Methylsulfonyl)thiophen-3-yl)boronic acid
  • (5-(Trifluoromethyl)thiophen-3-yl)boronic acid

Uniqueness

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is unique due to its ethoxycarbonyl group, which can influence the electronic properties of the thiophene ring and the reactivity of the boronic acid group. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

(5-ethoxycarbonylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYXNYCQWBICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656918
Record name [5-(Ethoxycarbonyl)thiophen-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-19-6
Record name [5-(Ethoxycarbonyl)thiophen-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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